Ethylenediaminetetraacetic acid disodium lead salt hydrate

概要

説明

Ethylenediaminetetraacetic acid disodium salt dihydrate, also known as EDTA disodium salt, is a widely used chelator of divalent cations . It is suitable for electrophoresis and for molecular biology . The empirical formula is C10H14N2Na2O8 · 2H2O and the molecular weight is 372.24 .

Synthesis Analysis

The titrations were made in diluted ammonium hydroxide media and sodium tartrate was added to avoid the lead hydroxide precipitation that occurs at high pH . EDTA salts are more soluble in water as the pH increases .

Molecular Structure Analysis

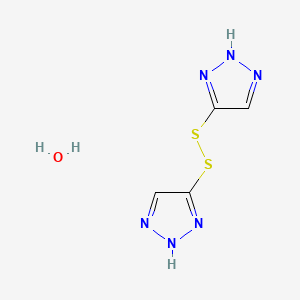

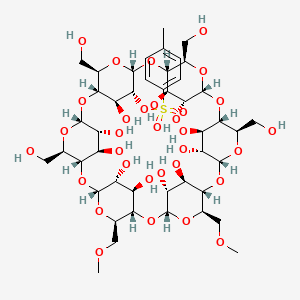

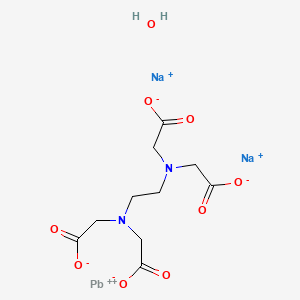

The molecular structure of EDTA disodium salt dihydrate is represented by the SMILES string O.O.O.O. [Na+]. [Na+]. [Na+]. [Na+].OC (=O)CN (CCN (CC ( [O-])=O)CC ( [O-])=O)CC (O)=O.OC (=O)CN (CCN (CC (O)=O)CC ( [O-])=O)CC ( [O-])=O .

Chemical Reactions Analysis

EDTA disodium salt dihydrate chelates metal ions, forming an octahedral complex with divalent cations . This is useful in molecular biology research to inhibit enzymes dependent on activation by metal ions .

Physical And Chemical Properties Analysis

EDTA disodium salt dihydrate is slowly soluble in water at room temperature up to 0.26 M, which is approximately 96 mg in a final volume of 1 ml . The pH of this solution will be approximately 4 to 6 .

科学的研究の応用

Ethylenediaminetetraacetic acid disodium lead salt hydrate is used in a variety of scientific research applications. It is commonly used as a chelating agent in laboratory experiments, as it binds to metal ions and prevents them from interfering with the reaction. This compound is also used as a pH buffer and a preservative, and it is used in a variety of biochemical and physiological experiments. In addition, this compound is used in the production of pharmaceuticals and cosmetics.

作用機序

Target of Action

Ethylenediaminetetraacetic acid disodium lead salt hydrate, commonly referred to as EDTA, primarily targets divalent cations such as calcium (Ca²⁺) and zinc (Zn²⁺) . These metal ions play crucial roles in various biological processes, including the activation of certain enzymes .

Mode of Action

EDTA acts as a chelator for these divalent cations . It forms an octahedral complex with the metal ions, effectively sequestering them and preventing their participation in biological reactions . This interaction leads to the inhibition of metal ion-dependent enzymes .

Biochemical Pathways

The chelation of divalent cations by EDTA affects several biochemical pathways. For instance, it inhibits metalloproteases , which require zinc for activity . Similarly, it can inhibit calcium-dependent cysteine proteases . By chelating these metal ions, EDTA disrupts the normal function of these enzymes, affecting the biochemical pathways they are involved in .

Result of Action

The primary molecular effect of EDTA’s action is the inhibition of metal ion-dependent enzymes . This can lead to changes in cellular processes that rely on these enzymes. For instance, the inhibition of metalloproteases can affect protein degradation pathways .

実験室実験の利点と制限

Ethylenediaminetetraacetic acid disodium lead salt hydrate has a number of advantages and limitations for laboratory experiments. One of the main advantages is that it can be used to remove metal ions from the reaction, allowing for more precise control over the reaction. In addition, it can be used as a pH buffer and a preservative, and it is relatively stable in aqueous solution. However, this compound can be toxic in large doses, and it can interact with other compounds in the reaction, which can lead to inaccurate results.

将来の方向性

There are a number of potential future directions for the use of Ethylenediaminetetraacetic acid disodium lead salt hydrate in scientific research. One potential application is in the development of new chelating agents that are more effective and less toxic than this compound. In addition, this compound could be used in the development of new treatments for heavy metal poisoning, iron overload, and lead poisoning. Finally, this compound could be used to develop new preservatives and pH buffers that are more effective and less toxic than current compounds.

合成法

Ethylenediaminetetraacetic acid disodium lead salt hydrate is synthesized by reacting ethylenediaminetetraacetic acid (EDTA) with lead (II) nitrate in aqueous solution. The reaction is catalyzed by a strong acid, such as hydrochloric acid or sulfuric acid. The resulting product is a white, odorless, crystalline powder that is soluble in water, alcohols, and other organic solvents.

Safety and Hazards

生化学分析

Biochemical Properties

Ethylenediaminetetraacetic acid disodium lead salt hydrate acts as a chelator of divalent cations, such as calcium and zinc . This property allows it to inhibit enzymes, such as metalloproteases, that require divalent cations for activity . The nature of these interactions involves the formation of an octahedral complex with the divalent cations .

Cellular Effects

The effects of this compound on cells are largely due to its ability to bind and sequester metal ions. This can influence cell function by affecting cell signaling pathways and cellular metabolism that are dependent on these metal ions .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to metal ions, forming a stable complex . This can result in the inhibition of enzymes that require these metal ions for activity, such as metalloproteases .

特性

IUPAC Name |

disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;lead(2+);hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.2Na.H2O.Pb/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;1H2;/q;2*+1;;+2/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTSCRIXRGYQSW-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Pb+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2Na2O9Pb | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22904-40-1 | |

| Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, lead(2+) sodium salt (1:1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium lead N,N'-ethylenebis[N-(carboxylatomethyl)aminoacetate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。